5-chloro-3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-chloro-3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one: is a complex organic compound that belongs to the indole family This compound is characterized by its unique structure, which includes a chloro group, a hydroxy group, and a naphthyl group attached to an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method involves the condensation of 5-chloro-2-hydroxybenzaldehyde with 1-naphthylacetic acid in the presence of a strong acid catalyst. This is followed by cyclization and oxidation steps to form the indole core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the naphthyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.
Medicine: In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic properties. They are being investigated as potential drugs for the treatment of various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 5-chloro-3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes and receptors. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
- 5-chloro-3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
- 5-chloro-3-hydroxy-3-[2-(1-phenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Comparison: Compared to its similar compounds, 5-chloro-3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is unique due to the presence of the 1-naphthyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H14ClNO3 |
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Molecular Weight |
351.8 g/mol |
IUPAC Name |
5-chloro-3-hydroxy-3-(2-naphthalen-1-yl-2-oxoethyl)-1H-indol-2-one |
InChI |
InChI=1S/C20H14ClNO3/c21-13-8-9-17-16(10-13)20(25,19(24)22-17)11-18(23)15-7-3-5-12-4-1-2-6-14(12)15/h1-10,25H,11H2,(H,22,24) |
InChI Key |
LYYWZJILJNAVRR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CC3(C4=C(C=CC(=C4)Cl)NC3=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CC3(C4=C(C=CC(=C4)Cl)NC3=O)O |
Origin of Product |
United States |
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